molecular formula C9H11IS2 B14333127 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene CAS No. 106139-97-3

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene

Cat. No.: B14333127
CAS No.: 106139-97-3
M. Wt: 310.2 g/mol
InChI Key: LLNDPKLBBBLDPL-UHFFFAOYSA-N
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Description

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic iodides It features a benzene ring substituted with an iodine atom and a sulfanyl group, which is further substituted with a methylsulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the sulfanyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated products or modified sulfanyl groups.

Scientific Research Applications

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene involves its interaction with molecular targets through its iodine and sulfanyl groups. The iodine atom can participate in halogen bonding, while the sulfanyl groups can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-methylbenzene: Similar structure but lacks the sulfanyl groups.

    2-Iodotoluene: Another aromatic iodide with a methyl group instead of the sulfanyl chain.

    1-Iodo-2-(methylsulfanyl)benzene: Similar but with a shorter sulfanyl chain.

Uniqueness

1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene is unique due to the presence of both iodine and a complex sulfanyl chain, which imparts distinct chemical reactivity and potential biological activities compared to simpler aromatic iodides .

Properties

CAS No.

106139-97-3

Molecular Formula

C9H11IS2

Molecular Weight

310.2 g/mol

IUPAC Name

1-iodo-2-(2-methylsulfanylethylsulfanyl)benzene

InChI

InChI=1S/C9H11IS2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3

InChI Key

LLNDPKLBBBLDPL-UHFFFAOYSA-N

Canonical SMILES

CSCCSC1=CC=CC=C1I

Origin of Product

United States

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